2-Methoxyphenyl N,N-diethylcarbamate
CAS No.:
Cat. No.: VC14120417
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO3 |
|---|---|
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | (2-methoxyphenyl) N,N-diethylcarbamate |
| Standard InChI | InChI=1S/C12H17NO3/c1-4-13(5-2)12(14)16-11-9-7-6-8-10(11)15-3/h6-9H,4-5H2,1-3H3 |
| Standard InChI Key | ITPMTXWFAVYVPE-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C(=O)OC1=CC=CC=C1OC |
Introduction
Chemical and Physical Properties
The compound exists as a yellow to pale yellow liquid at room temperature, with a predicted boiling point of at 760 Torr and a density of . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 223.27 g/mol | |
| Boiling Point | ||
| Density | ||
| Solubility | Low in water; soluble in organic solvents |
The methoxy group at the 2-position enhances electronic effects, influencing reactivity in metalation and electrophilic substitution reactions .
Synthesis and Reactivity
Synthetic Routes
2-Methoxyphenyl N,N-diethylcarbamate is synthesized via nucleophilic acyl substitution. A common method involves reacting 2-methoxyphenol with diethyl carbamoyl chloride under mild basic conditions :
This reaction typically employs reagents such as triethylamine or pyridine to neutralize HCl, yielding the carbamate in moderate to high purity .
Reactivity in Directed ortho-Metalation (DoM)
The carbamate group (–OCONEt) acts as a directing metalation group (DMG), enabling regioselective lithiation at the ortho position. Studies demonstrate its superiority over weaker DMGs like methoxy (–OMe) or methoxymethyl (–OMOM) . For example, in the presence of lithium diisopropylamide (LDA), the compound undergoes deuteration or electrophilic quenching at the ortho position with >70% efficiency :
This reactivity is pivotal for constructing polysubstituted aromatic systems in natural product synthesis .
Applications in Organic Synthesis
Anionic ortho-Fries Rearrangement
Under strong base conditions, the carbamate undergoes anionic ortho-Fries rearrangement to form salicylamide derivatives :
This transformation is exploited to access hydroxy-substituted aromatics, which are prevalent in pharmaceuticals .
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